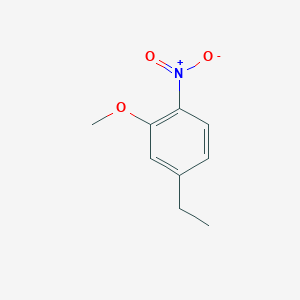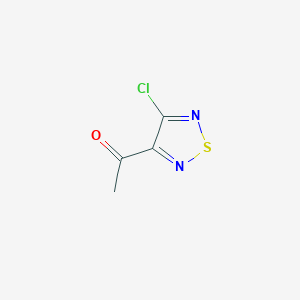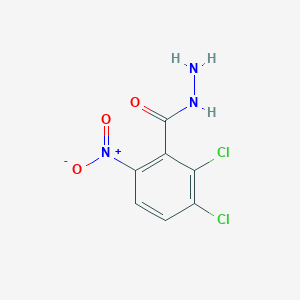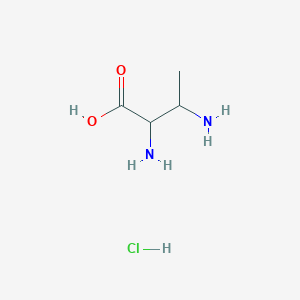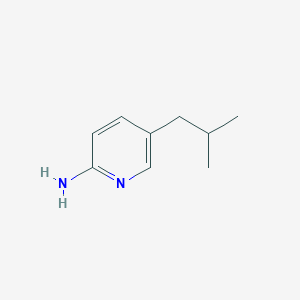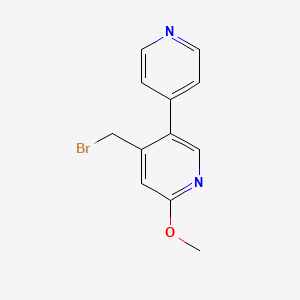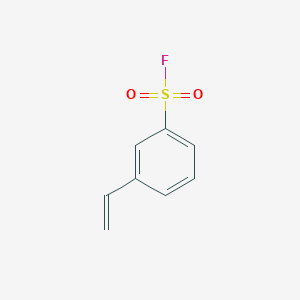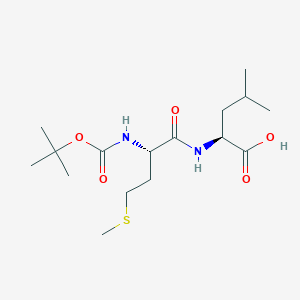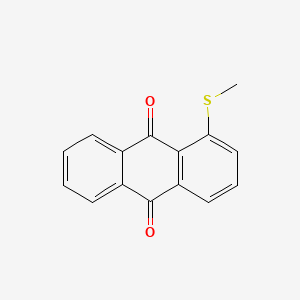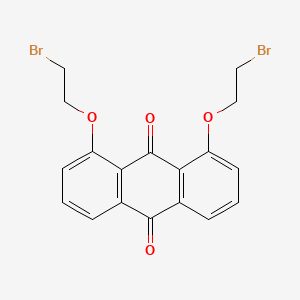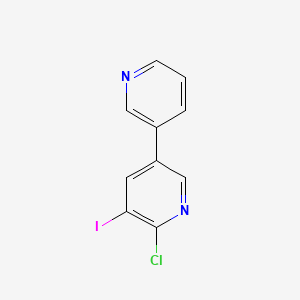
6-Chloro-5-iodo-3,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-iodo-3,3’-bipyridine is a heterocyclic organic compound with the molecular formula C${10}$H${6}$ClIN$_{2}$. This compound is part of the bipyridine family, which consists of two pyridine rings connected by a single bond. The presence of chlorine and iodine atoms on the bipyridine structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Halogenation of 3,3’-bipyridine: : One common method to synthesize 6-Chloro-5-iodo-3,3’-bipyridine involves the halogenation of 3,3’-bipyridine. This process typically uses N-chlorosuccinimide (NCS) and iodine monochloride (ICl) as halogenating agents. The reaction is carried out in an inert solvent such as dichloromethane at room temperature.
-
Cross-Coupling Reactions: : Another synthetic route involves the use of cross-coupling reactions such as the Suzuki-Miyaura coupling. This method employs palladium catalysts and boronic acid derivatives to introduce the chlorine and iodine substituents onto the bipyridine core.
Industrial Production Methods
Industrial production of 6-Chloro-5-iodo-3,3’-bipyridine typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity.
化学反应分析
Types of Reactions
-
Substitution Reactions: : 6-Chloro-5-iodo-3,3’-bipyridine can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For example, the iodine atom can be reduced to an iodide ion using reducing agents like sodium borohydride.
-
Coupling Reactions: : The bipyridine core allows for various coupling reactions, including Heck and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-5-iodo-3,3’-bipyridine, while reduction of the iodine atom can produce 6-chloro-3,3’-bipyridine.
科学研究应用
Chemistry
In chemistry, 6-Chloro-5-iodo-3,3’-bipyridine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new ligands for catalysis and coordination chemistry.
Biology
In biological research, this compound can be used to study the interactions between bipyridine derivatives and biological macromolecules. It serves as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, 6-Chloro-5-iodo-3,3’-bipyridine is explored for its potential therapeutic applications. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism by which 6-Chloro-5-iodo-3,3’-bipyridine exerts its effects depends on its specific application. In catalysis, it acts as a ligand that coordinates with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
6-Chloro-3,3’-bipyridine: Lacks the iodine substituent, making it less versatile in certain synthetic applications.
5-Iodo-3,3’-bipyridine: Lacks the chlorine substituent, which may affect its reactivity and binding properties.
3,3’-Bipyridine: The parent compound without any halogen substituents, used as a basic building block in organic synthesis.
Uniqueness
6-Chloro-5-iodo-3,3’-bipyridine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in synthetic chemistry. These substituents allow for selective functionalization and the formation of complex molecular architectures, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H6ClIN2 |
|---|---|
分子量 |
316.52 g/mol |
IUPAC 名称 |
2-chloro-3-iodo-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-9(12)4-8(6-14-10)7-2-1-3-13-5-7/h1-6H |
InChI 键 |
MHMVPQMKLLOQCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


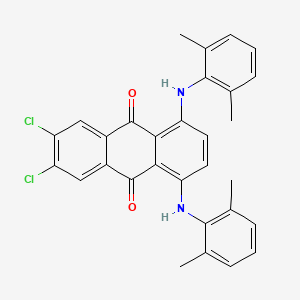
![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)
